molecular formula C30H38F3N3O6 B566122 N-tert-Butyloxycarbonyl Dehydro Silodosin CAS No. 239463-80-0

N-tert-Butyloxycarbonyl Dehydro Silodosin

Cat. No.: B566122
CAS No.: 239463-80-0
M. Wt: 593.644
InChI Key: ZYCYVMNPICJOBM-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyloxycarbonyl Dehydro Silodosin is a synthetic compound that belongs to the class of carbamate-protected amines It is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis to temporarily mask the reactivity of amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl Dehydro Silodosin typically involves the protection of the amino group of Silodosin with a Boc group. This is achieved by reacting Silodosin with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl Dehydro Silodosin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl Dehydro Silodosin involves the interaction of its Boc-protected amine group with specific molecular targets. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets. Upon deprotection, the free amine form of Silodosin can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)indol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-10,12,17-18,20,37H,7,11,13-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCYVMNPICJOBM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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